

ABT-072 potassium trihydrate molecular weight and formula

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Compound of Interest

Compound Name: *ABT-072 potassium trihydrate*

Cat. No.: *B15564757*

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ABT-072 Potassium Trihydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ABT-072 potassium trihydrate**, a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This document consolidates key molecular data, mechanism of action, and relevant experimental insights to support ongoing research and development efforts in the field of antiviral therapeutics.

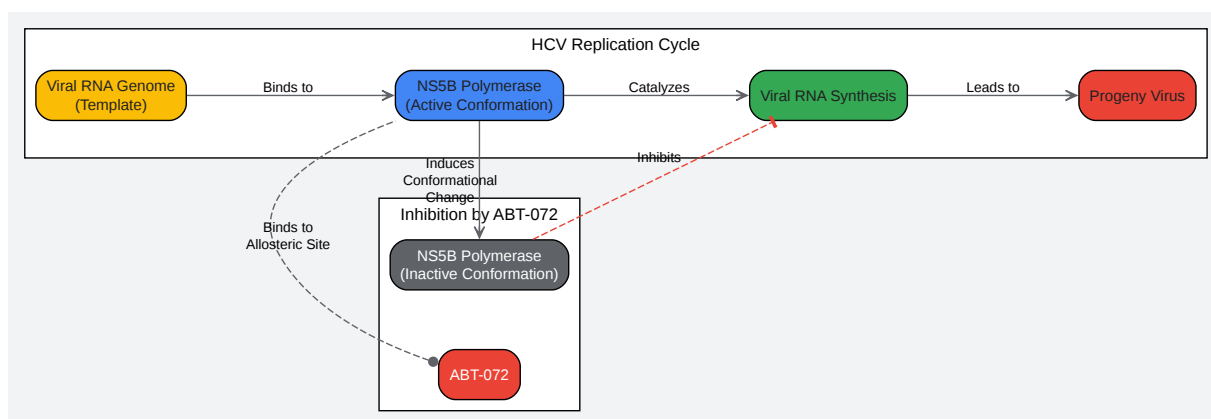
Core Molecular and Physicochemical Data

ABT-072 potassium trihydrate is the hydrated potassium salt of ABT-072. The compound's fundamental properties are summarized below.

Property	Value
Molecular Formula	C ₂₄ H ₃₂ KN ₃ O ₈ S
Molecular Weight	561.69 g/mol
CAS Number	1132940-31-8
Synonyms	ABT-072 potassium trihydrate
Mechanism of Action	Non-nucleoside inhibitor of HCV NS5B RNA-dependent RNA polymerase

Mechanism of Action: Inhibition of HCV NS5B Polymerase

ABT-072 is a direct-acting antiviral agent that specifically targets the hepatitis C virus nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for the replication of the viral genome.^[1] As a non-nucleoside inhibitor (NNI), ABT-072 does not bind to the active site of the enzyme in the same manner as nucleoside analogs. Instead, it binds to an allosteric site known as the "palm I" site.^[2] This binding event induces a conformational change in the NS5B protein, rendering it inactive and thereby preventing the synthesis of new viral RNA. This targeted mechanism of action makes ABT-072 a highly specific inhibitor of HCV replication with minimal expected off-target effects on host cellular polymerases.



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ABT-072 allosterically inhibits HCV NS5B polymerase.

Experimental Protocols and Workflows

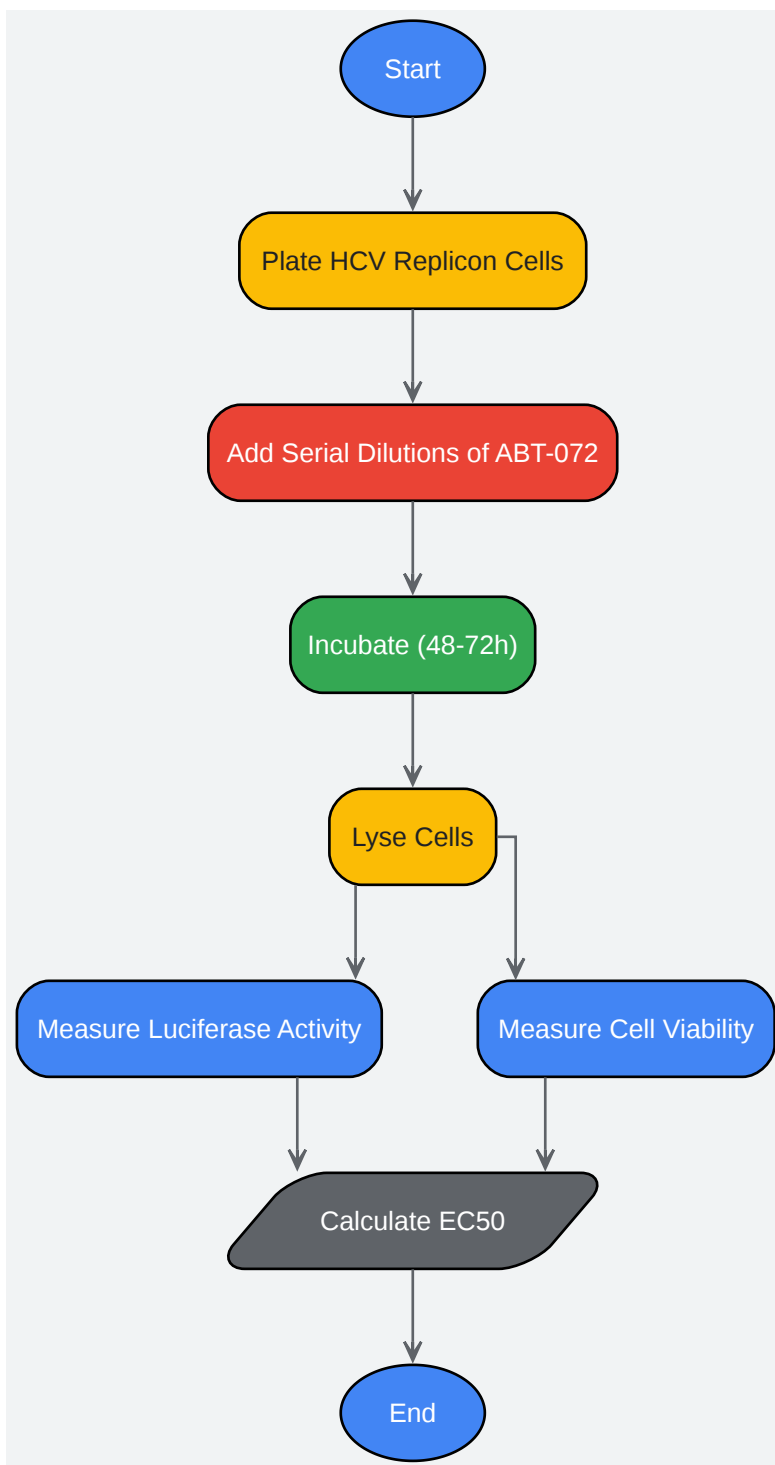
In Vitro HCV Replicon Assay

The antiviral activity of ABT-072 is commonly assessed using an HCV replicon system. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can autonomously replicate. The replicon RNA often contains a reporter gene, such as luciferase, allowing for the quantification of viral replication.

Methodology Outline:

- **Cell Plating:** Plate Huh-7 cells containing the HCV replicon in 96-well plates.
- **Compound Addition:** Treat the cells with serial dilutions of ABT-072. Include appropriate controls (e.g., vehicle-only, known inhibitor).

- Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for HCV replication and compound activity.
- Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase).
- Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., using a cytotoxicity assay) and calculate the EC₅₀ value, which represents the concentration of ABT-072 that inhibits 50% of HCV replication.



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Workflow for determining the EC50 of ABT-072.

In Vitro NS5B Polymerase Activity Assay

To directly measure the inhibitory effect of ABT-072 on the NS5B enzyme, a biochemical assay is employed. This assay typically measures the incorporation of labeled nucleotides into a nascent RNA strand using a purified, recombinant NS5B polymerase.

Methodology Outline:

- **Reaction Setup:** Prepare a reaction mixture containing purified HCV NS5B polymerase, a template-primer (e.g., poly(rA)/oligo(dT)), and ribonucleotides (NTPs), including a labeled nucleotide (e.g., [³H]-UTP or a fluorescently labeled nucleotide).
- **Inhibitor Addition:** Add varying concentrations of ABT-072 to the reaction mixture.
- **Initiation and Incubation:** Initiate the reaction (e.g., by adding MgCl₂) and incubate at an optimal temperature (e.g., 30°C) for a specific time.
- **Termination:** Stop the reaction (e.g., by adding EDTA).
- **Detection:** Capture the newly synthesized labeled RNA (e.g., on a filter membrane) and quantify the incorporated label.
- **Data Analysis:** Determine the concentration of ABT-072 that results in 50% inhibition of polymerase activity (IC₅₀).

Preclinical Pharmacokinetic Studies

Pharmacokinetic (PK) studies in animal models such as rats and dogs are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of ABT-072.

Typical Study Design:

- **Animals:** Male and female rats and dogs.
- **Administration:** Intravenous (IV) and oral (PO) administration of ABT-072.
- **Dosing:** Single dose administration at various dose levels.

- **Sample Collection:** Serial blood samples are collected at predetermined time points post-dosing.
- **Bioanalysis:** Plasma concentrations of ABT-072 are quantified using a validated analytical method (e.g., LC-MS/MS).
- **Pharmacokinetic Analysis:** Key PK parameters are calculated, including:
 - Maximum plasma concentration (C_{max})
 - Time to reach C_{max} (T_{max})
 - Area under the plasma concentration-time curve (AUC)
 - Half-life (t_{1/2})
 - Clearance (CL)
 - Volume of distribution (V_d)
 - Oral bioavailability (F%)

Clinical Development and Efficacy

ABT-072 has been evaluated in clinical trials, typically in combination with other direct-acting antivirals. For instance, a phase 2a trial investigated the combination of ABT-072, the NS3/4A protease inhibitor ABT-450/r, and ribavirin in treatment-naïve, non-cirrhotic patients with HCV genotype 1 and the IL28B CC genotype. In this study, patients received ABT-072 at a dose of 400 mg once daily. The combination therapy was administered for 12 weeks. The primary endpoint was sustained virologic response (SVR), defined as undetectable HCV RNA at 24 weeks post-treatment.

Summary of Key Clinical Trial Data:

Parameter	Details
Study Population	11 treatment-naïve, non-cirrhotic HCV genotype 1-infected patients with IL28B CC genotype.
Treatment Regimen	ABT-450/r (150/100 mg once daily) + ABT-072 (400 mg once daily) + weight-based ribavirin (1000-1200 mg/day) for 12 weeks.
Efficacy	10 out of 11 patients (91%) achieved SVR24.
Safety and Tolerability	The regimen was generally well-tolerated, with most adverse events being mild. Common adverse events included headache, fatigue, nausea, and dry skin. There were no discontinuations due to adverse events.

This in-depth technical guide provides a comprehensive overview of **ABT-072 potassium trihydrate**, from its fundamental molecular properties to its clinical evaluation. The provided data and experimental outlines are intended to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.

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References

- 1. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bl831.als.lbl.gov [bl831.als.lbl.gov]
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